molecular formula C8H5BrF3NO B2773425 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone CAS No. 1346252-30-9

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B2773425
CAS No.: 1346252-30-9
M. Wt: 268.033
InChI Key: SDRBNYNQUIOTBF-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol . It is primarily used as a building block in chemical synthesis and is known for its high purity and stability . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-(trifluoromethyl)pyridine and ethanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets:

Biological Activity

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, with the chemical formula C8H5BrF3NC_8H_5BrF_3N and CAS number 1346252-30-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a bromine atom and trifluoromethyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Weight : 268.0306 g/mol
  • Melting Point : Not specified in the available literature.
  • Solubility : Solubility characteristics are not extensively documented but are critical for bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anticancer , antimicrobial , and antibacterial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Preliminary results indicate an IC50 value in the range of 10–20 µM, suggesting moderate potency compared to standard chemotherapeutics .
Cell LineIC50 (µM)
MCF-710–20
HepG215–25

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed:

  • Inhibition of Pathogens : In vitro studies demonstrated that the compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be approximately 50 µg/mL for both pathogens, indicating moderate antibacterial activity .
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

While specific mechanisms for this compound have not been fully elucidated, compounds with similar structures often interact with key enzymes involved in cell proliferation and survival. Potential mechanisms include:

  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to apoptosis in cancer cells .
  • Disruption of Cell Membranes : The presence of trifluoromethyl groups may enhance lipophilicity, allowing the compound to disrupt bacterial cell membranes effectively.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including this compound. These derivatives were tested for their anticancer properties, revealing that structural modifications significantly impacted their biological activity. The study found that the introduction of electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells .

Properties

IUPAC Name

1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBNYNQUIOTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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